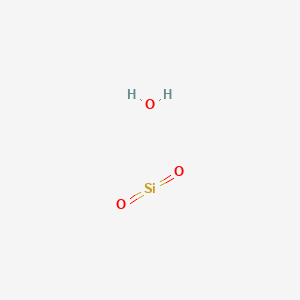

Dioxosilane Hydrate

Description

Properties

IUPAC Name |

dioxosilane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si.H2O/c1-3-2;/h;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCFXGAMWKDGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70913092 | |

| Record name | Silanedione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.099 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10279-57-9, 14639-88-4, 98759-73-0, 1343-98-2 | |

| Record name | Silica hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10279-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010279579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Opal (SiO2.xH2O) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Opal-CT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098759730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silanedione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silica, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRATED SILICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6O7T4G8P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Chemical Behavior of Dioxosilane Hydrate

Hydration and Dehydration Processes at the Molecular Level

The surface of silicon dioxide is not a uniform entity; it is composed of both siloxane bridges (Si-O-Si), which are moderately hydrophobic, and silanol (B1196071) groups (Si-OH), which are hydrophilic. pnas.orgpnas.org The interaction of water with these surfaces is a complex process that has been extensively studied through molecular dynamics simulations. These studies reveal that water molecules form an ordered structure in the vicinity of the hydrophilic silanol groups. rsc.orgresearchgate.net This ordering is typically limited to two molecular layers, extending approximately 7 Å from the surface. rsc.orgresearchgate.net

The hydrophilic character of the silanol groups stems from their capacity to act as both hydrogen bond donors and acceptors. pnas.org This leads to a strong interaction with water, affecting the hydrogen-bonding network of water molecules near the surface. tandfonline.com Conversely, siloxane bridges are weak hydrogen bond acceptors and contribute to the surface's hydrophobic properties. pnas.org The density of silanol groups on the surface, which can be altered by thermal pretreatment, is a critical parameter; a higher density of silanols leads to increased hydrophilicity and stronger repulsive forces between silica (B1680970) surfaces in water. pnas.orgpnas.org The process of re-forming silanol groups from siloxane bridges by reacting with water, known as rehydroxylation, can be very slow, sometimes taking years for surfaces treated at high temperatures. pnas.org

The hydration state of the silica surface significantly influences its chemical reactivity. aip.org A higher degree of hydration, characterized by a greater presence of surface silanol groups and adsorbed water molecules, generally enhances chemical reactivity. For instance, hydrated silica demonstrates a faster reaction rate with hydrofluoric acid compared to its anhydrous counterpart, a phenomenon attributed to enhanced surface hydroxylation.

Water Interaction with Silicon Dioxide Surfaces and Silanol Dynamics

Polymerization and Oligomerization Reactions of Silicic Acid Species

In aqueous solutions, particularly under specific conditions of pH and concentration, dioxosilane hydrate (B1144303) exists as monomeric silicic acid (Si(OH)₄). These monomers can undergo polymerization to form dimers, oligomers (short-chain polymers), and eventually three-dimensional networks, a process fundamental to the formation of silica gel and other silica-based materials.

The core of the polymerization process is the formation of siloxane (Si-O-Si) bonds through a condensation reaction between silicic acid molecules. ontosight.airesearchgate.net The reaction proceeds when two silanol groups (Si-OH) from adjacent silicic acid monomers or oligomers combine, eliminating a molecule of water to form a stable Si-O-Si linkage. wikipedia.org

This process can continue, with further condensation reactions leading to the growth of linear or branched chains and the formation of cyclic species. wikipedia.orgmdpi.com The mechanism involves a nucleophilic attack by a deprotonated silanol group (siloxide, SiO⁻) on a neutral silanol group, which is why the reaction rate is highly dependent on pH. oup.com First-principles calculations show that the process involves the formation of a 5-coordinated silicon species as a transition state. nih.gov

The polymerization of silicic acid does not occur instantaneously but follows distinct kinetic stages. The process often begins with an induction period, during which the concentration of monomeric silicic acid decreases only slightly, or not at all, as stable nuclei for polymerization are formed. mdpi.com Following this period, the reaction accelerates as oligomers grow.

The kinetics of polymerization are complex and can be divided into three main steps:

Reaction between monosilicic acids to form dimers.

Reaction between monosilicic and polysilicic acids (oligomers).

Reaction between polysilicic acids. oup.com

| Parameter | Value / Observation | Reference |

|---|---|---|

| Reaction Order | Third order with respect to silicic acid concentration | acs.org, iyte.edu.tr |

| Induction Period | An initial period of slow or no polymerization is often observed before rapid growth. | mdpi.com |

| Activation Energy | ~29.5 kJ/mol in the initial phase | iyte.edu.tr |

| Reaction Stages | 1. Monomer-Monomer 2. Monomer-Polymer 3. Polymer-Polymer | oup.com |

The environment in which polymerization occurs has a profound effect on the reaction mechanism, kinetics, and the structure of the final product. Key factors include the pH of the solution, the type of solvent used, and the presence of catalysts.

Effect of pH: The pH of the aqueous solution is one of the most critical factors influencing polymerization. Monomeric silicic acid is most stable and polymerization is slowest at a pH of approximately 2. researchgate.net As the pH increases from this point, the rate of polymerization increases significantly, generally reaching a maximum between pH 7 and 10. mdpi.comresearchgate.netjst.go.jp This is because the reaction is catalyzed by hydroxyl ions (OH⁻), which deprotonate silanol groups to form more reactive siloxide ions. researchgate.net Different stages of the reaction exhibit maximum rates at slightly different pH values; for instance, monomer-monomer reactions are fastest around pH 9.3, while polymer-polymer reactions are most rapid near pH 6.8. oup.com

Effect of Solvents: The choice of solvent can control the rate of hydrolysis and condensation reactions. mdpi.com Protic solvents (like ethanol) can participate in hydrogen bonding and facilitate the reaction, while aprotic solvents can influence the reaction mechanism in other ways. mdpi.comresearchgate.net For example, in the synthesis of silica nanoparticles, the addition of nonpolar liquids to the reaction mixture can lead to the formation of smaller particles. researchgate.net The interaction between the solvent and the silica surface is also crucial; solvents that form strong hydrogen bonds with surface silanol groups can weaken the interaction between silica particles and a surrounding polymer matrix. lew.ro The reactivity of the solvent itself can alter the development of porosity in the resulting silica particles during polymerization. acs.org

Effect of Catalysts: Various substances can catalyze the polymerization of silicic acid.

Anions: Hydroxyl (OH⁻) and fluoride (B91410) (F⁻) ions are well-known catalysts for the polymerization process. researchgate.net

Amines and Biomolecules: Inspired by natural biomineralization processes in organisms like diatoms, researchers have found that various amines, amino acids, and peptides can catalyze silica polymerization. osti.govnih.gov Peptides generally show a stronger catalytic effect than their constituent amino acids. nih.gov Enzymes such as silicateins, lipases, and proteases have also been shown to catalyze the formation of siloxane bonds under mild conditions. nih.govresearchgate.net

Metal Ions: The effect of metal cations is complex. Mono- and divalent inorganic salts (containing Na⁺, K⁺, Mg²⁺, Ca²⁺) typically accelerate polymerization. researchgate.netjst.go.jp However, other metal ions, such as aluminum, iron, and beryllium, can inhibit the process by forming complexes with hydroxyl and fluoride ions. researchgate.net The ionic strength of the solution also plays a role, influencing the electrostatic interactions at the silica-water interface and thereby affecting oligomerization. researchgate.netacs.org

| Factor | Effect | Examples / Details | Reference |

|---|---|---|---|

| pH | Maximum Stability (Slowest Rate) | pH ≈ 2 | researchgate.net |

| Rate Increase | Rate increases significantly from pH 3 to 10. | researchgate.net, acs.org | |

| Maximum Rate | Generally around pH 7-8 for overall polymerization. Different stages have different optima (e.g., pH 9.3 for monomer-monomer). | researchgate.net, oup.com | |

| Solvents | Control Reaction Rate | Polar protic solvents (e.g., ethanol) can accelerate hydrolysis. | mdpi.com, acs.org |

| Influence Particle Size | Addition of nonpolar liquids can lead to smaller particles. | researchgate.net | |

| Catalysts | Acceleration | Hydroxyl ions (OH⁻), Fluoride ions (F⁻), Amines, Peptides, certain enzymes (e.g., silicateins). | researchgate.net, osti.gov, researchgate.net, nih.gov |

| Acceleration (Salts) | Na⁺, K⁺, Mg²⁺, Ca²⁺ | researchgate.net, jst.go.jp | |

| Inhibition | Aluminum (Al³⁺), Beryllium (Be²⁺), Iron (Fe³⁺) through complexation. | researchgate.net |

Kinetics of Oligomeric Species Formation and Growth

Dissolution Mechanisms and Kinetics of Hydrated Silica

The dissolution of hydrated silica is a complex process influenced by a variety of factors, including the properties of the solid itself and the surrounding aqueous environment. researchgate.net

Surface-Controlled Dissolution Processes in Aqueous Systems

Research has shown that at least two first-order dissolution rate constants are necessary to accurately describe the kinetics: one for conditions far from equilibrium (high undersaturation) and another for conditions closer to equilibrium (low undersaturation). nih.gov The dissolution process is thought to be auto-catalytic, where the dissolution products can influence the subsequent dissolution rate. nih.govresearchgate.net

The structure of the silica surface plays a crucial role. The dissolution rate is influenced by the presence of different types of surface silicate (B1173343) groups, such as Q2 (silicate groups bonded to the lattice via two bridging oxygens) and Q3 (silicate groups bonded via three bridging oxygens). nih.gov The initial rapid dissolution of more reactive sites, like strained siloxane bridges or fine particles, is followed by a slower, steady-state dissolution. appliedmineralogy.com

| Factor | Description | Impact on Dissolution |

| Degree of Undersaturation | The difference between the actual concentration of dissolved silica and its equilibrium solubility. | Dissolution rates are non-linear, with faster rates at higher degrees of undersaturation. nih.govawi.de |

| Surface Species (Q-groups) | The coordination of silicon atoms at the surface (e.g., Q2, Q3). | Preferential binding of ions to specific Q-groups can stabilize the surface and inhibit dissolution. nih.gov |

| Auto-catalysis | The catalytic effect of dissolution products on the reaction rate. | Dissolved silicic acid can protonate, releasing hydroxide (B78521) ions that can participate in further hydrolysis, creating an auto-catalytic cycle. researchgate.net |

Impact of Organic Ligands and Ionic Strength on Silicate Dissolution

The presence of organic compounds and the ionic strength of the aqueous solution can significantly alter the dissolution kinetics of hydrated silica.

Organic Ligands: Organic compounds, particularly organic acids, can accelerate the dissolution of silicates. utexas.edu This can occur through several mechanisms:

Proton-Promoted Weathering: Organic acids release protons, which can contribute to the acid-catalyzed hydrolysis of the silica network. utexas.edu

Complexation: Organic acid anions can form complexes with metal ions on the silicate surface or in solution. This can weaken the cation-oxygen bonds at the solid-solution interface, catalyzing the dissolution reaction. utexas.edu For example, ligands like EDTA and certain aromatic compounds have been shown to have a strong catalyzing effect on the dissolution of some silicates. geologyscience.ru The effectiveness of different organic ligands in promoting dissolution varies, with some showing a much stronger effect than others. ajsonline.org

Ionic Strength: The ionic strength of the solution also plays a critical role. An increase in ionic strength has been observed to enhance the dissolution rates of amorphous silica. researchgate.net This effect is attributed to the increased charging of the mineral surface. mdpi.com For instance, the presence of NaCl in near-neutral pH solutions has been shown to significantly increase the dissolution rate of amorphous silica compared to deionized water. researchgate.net However, the effect can be complex and dependent on the specific cations present. While monovalent cations in chloride salts tend to increase dissolution rates as a function of ionic strength, the effect of divalent cations can be different. mdpi.com

| Influencing Factor | Mechanism of Action | Research Finding |

| Organic Ligands (e.g., organic acids) | Proton-promoted weathering and formation of metal-organic complexes at the surface. utexas.edu | Can significantly accelerate silicate dissolution rates. The effectiveness varies depending on the specific ligand. ajsonline.orgulb.ac.be |

| Ionic Strength (e.g., NaCl) | Increased charging of the mineral surface. researchgate.netmdpi.com | Higher ionic strength generally leads to increased dissolution rates of amorphous silica. researchgate.net |

Reactions with Specific Chemical Agents (e.g., Hydrofluoric Acid)

Hydrofluoric acid (HF) is a potent chemical agent for dissolving silica. The reaction mechanism is complex and involves more than a simple direct reaction. It is generally characterized by a two-part etching process:

Network Opening: Protons (H⁺) from the acid first open up the SiO₂ network at the surface. This step is crucial for the subsequent reaction. researchgate.net

Fluorine Species Reaction: Fluorine-containing species, namely F⁻ and HF₂⁻, then react with the silicon atoms to form silicon tetrafluoride (SiF₄), which is soluble in water and subsequently forms hexafluorosilicic acid (H₂SiF₆). researchgate.net

The rate of this reaction is determined by the adsorption of HF molecules, HF₂⁻, and H⁺ ions onto the surface. researchgate.net Interestingly, hydrated silica reacts faster with HF than anhydrous SiO₂ due to enhanced surface hydroxylation. unl.edu In some cases, the reaction of HF with silicates can lead to the precipitation of hydrated silica as a secondary product, which can modify the surface of the remaining material.

Surface Chemical Reactivity and Functionalization Pathways

The surface of dioxosilane hydrate is rich in hydroxyl groups (silanols, Si-OH), which are the primary sites for its chemical reactivity and functionalization. uchicago.edu

Proton Transfer and Surface Hydroxyl Group Activation

The silanol groups on the surface of hydrated silica can undergo proton transfer reactions, which are fundamental to their chemical behavior. The acidity of these surface hydroxyls allows them to participate in acid-base reactions. The activation of these groups is a key step in many surface reactions.

Proton transfer at the water-silica interface is a dynamic process. rutgers.edu The presence of an excess proton can lead to the formation of various protonated species, including H₃O⁺, protonated silanol groups (SiOH₂⁺), and other surface-bound protonated sites. rutgers.edu The lifetime of these species at the interface is often shorter than in bulk water, suggesting that the silica surface can enhance proton transport. rutgers.edu

The reactivity of these hydroxyl groups can be influenced by their local environment. For instance, hydroxyl groups on an oxide-free silicon surface have been shown to be more reactive than those on silicon oxide. acs.org The activation energy for proton transfer can be significantly lowered by the functionalization of the silica surface, for example, with phosphotungstic acid, which facilitates proton conductivity. acs.org The dehydroxylation of adjacent silanol groups can form siloxane bridges, and this process is often reversible, especially for chain-adjacent hydroxyls. researchgate.net

Covalent Modification of Hydrated Silica Surfaces with Organosilanes

The surface of hydrated silica can be readily modified by covalent grafting of organosilanes, which allows for the tuning of its surface properties for various applications. This process is a cornerstone of materials science, enabling the creation of hybrid organic-inorganic materials. researchgate.net

The general mechanism for this functionalization involves the following steps:

Hydrolysis: Organosilanes, typically with alkoxy (e.g., -OCH₃, -OC₂H₅) or chloro (-Cl) groups, are first hydrolyzed in the presence of water to form reactive silanol groups (Si-OH). semi.ac.cnethz.ch

Condensation: These newly formed silanol groups on the organosilane molecule then condense with the silanol groups present on the hydrated silica surface, forming stable siloxane (Si-O-Si) bonds. semi.ac.cnnih.gov

Structural Characterization and Advanced Computational Modeling of Dioxosilane Hydrate

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy provides a "molecular fingerprint," offering detailed insights into the bonding, composition, and structure of materials by probing the transitions between vibrational energy levels. canterbury.ac.nz For dioxosilane hydrate (B1144303), techniques like FTIR, ATR-IR, and Raman spectroscopy are indispensable for characterizing its molecular framework.

FTIR and its surface-sensitive variant, ATR-IR, are powerful methods for identifying the functional groups and vibrational modes within dioxosilane hydrate. zalf.deresearchgate.net The infrared spectrum of this material is dominated by vibrations of the silicate (B1173343) network and associated water molecules.

Key research findings from FTIR/ATR-IR studies reveal a reversible transformation between surface siloxane bridges (Si-O-Si) and silanol (B1196071) groups (Si-OH) during dehydration and hydration cycles at room temperature. researchgate.net When thin films of silica (B1680970) particles are exposed to increasing humidity, the intensity of bands associated with water and silanols increases, while the siloxane bands diminish, indicating a dynamic surface chemistry. researchgate.net

The primary absorption bands observed in the infrared spectrum of this compound are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Significance |

| ~3745 | O-H stretch | Vibration of isolated, non-hydrogen-bonded surface silanol (Si-OH) groups. |

| ~3600 - 3200 | O-H stretch | A broad band indicating hydrogen-bonded silanol groups and physically adsorbed water molecules. |

| ~1630 | H-O-H bending | Bending vibration of adsorbed molecular water, confirming the hydrated nature of the material. |

| ~1200 - 1050 | Si-O-Si asymmetric stretch | The most intense feature in the spectrum, corresponding to the antisymmetric stretching of the silicate network backbone. researchgate.net Its broadness reflects the amorphous nature of the material. |

| ~950 | Si-OH bending | Bending vibration of surface silanol groups. |

| ~800 | Si-O-Si symmetric stretch | Symmetric stretching mode of the silicate framework. researchgate.net |

| ~450 | O-Si-O bending | Rocking or bending motion of the SiO₄ tetrahedra, a fundamental vibration of the silicate structure. zalf.de |

This table presents typical data compiled from spectroscopic studies of hydrated and amorphous silica. zalf.deresearchgate.netresearchgate.net

Raman spectroscopy serves as a vital complementary technique to IR spectroscopy for understanding the molecular structure of this compound. canterbury.ac.nz It is particularly sensitive to symmetric vibrations and non-polar bonds, providing a more complete picture of the silicate network.

Studies utilizing Total Internal Reflection (TIR) Raman spectroscopy have provided evidence for the existence of strained, three-membered siloxane rings in silica films upon dehydration. researchgate.net These high-energy structures are not easily observed by other methods and highlight the complex structural changes that occur at the molecular level. Raman microscopy can also be employed to create chemical images that map the distribution of different hydrate phases within a sample. nipponsteel.com

Key Raman bands for this compound are detailed in the following table.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance |

| ~970 | Si-OH stretch | Stretching vibration of surface silanol groups. |

| ~800 | Si-O-Si symmetric stretch | A strong band corresponding to the symmetric stretching or "breathing" mode of the silicate network. researchgate.net |

| ~606 | D₂ Defect | Associated with three-membered siloxane rings, indicating strained regions in the structure. researchgate.net |

| ~490 | D₁ Defect | Associated with four-membered siloxane rings, a common structural feature in amorphous silica. |

| ~440 | Si-O-Si bending | Bending vibrations within the bulk silicate network. |

This table summarizes characteristic Raman bands identified in studies of amorphous silica. nih.govresearchgate.net

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is a premier quantitative technique for probing the local chemical environment of silicon atoms and determining the extent of polymerization in this compound. mdpi.com

The structure of the silicate network is described using Qⁿ notation, where 'n' represents the number of bridging oxygen atoms connecting a central silicon tetrahedron to other silicon tetrahedra. mdpi.com A higher value of 'n' signifies a greater degree of condensation. For example, a Q⁰ species represents an isolated silicate tetrahedron (like in silicic acid, Si(OH)₄), while a Q⁴ species represents a fully condensed silicon atom in a three-dimensional network (like in quartz). mdpi.com

| Qⁿ Species | Description | Typical ²⁹Si Chemical Shift Range (ppm) |

| Q⁰ | Monomeric silicate tetrahedra, Si(OH)₄ | -68 to -72 |

| Q¹ | End-groups in chains, (HO)₃Si-O-Si | -78 to -82 |

| Q² | Middle-groups in chains or cycles, (HO)₂Si(-O-Si)₂ | -88 to -92 |

| Q³ | Branching sites in layers or 3D networks, (HO)Si(-O-Si)₃ | -99 to -102 |

| Q⁴ | Fully condensed 3D network sites, Si(-O-Si)₄ | -108 to -112 |

The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and are typical for silicate materials. mdpi.comresearchgate.net

Raman Spectroscopy for Molecular Structure Elucidation

Morphological and Microstructural Characterization

While spectroscopy reveals molecular-level details, microscopy and diffraction techniques are essential for understanding the larger-scale structure, from the nano- to the micro-scale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are cornerstone techniques for visualizing the physical form of this compound.

Transmission Electron Microscopy (TEM): TEM provides even higher magnification and resolution, allowing for the visualization of the primary nanoparticles that constitute the larger aggregates. It can reveal details about the internal structure, such as porosity and the arrangement of the fundamental silica particles. nih.govmolaid.com

Together, these microscopy techniques provide a comprehensive view of the material's hierarchical structure, which is critical for its application in various fields.

| Technique | Information Obtained | Relevance to this compound |

| SEM | Surface topography, particle size distribution (aggregates), particle shape, and state of agglomeration. | Characterizes the macroscopic texture and the size of particle clusters formed during synthesis and drying. researchgate.net |

| TEM | Internal nanostructure, primary particle size and shape, porosity, and lattice-level details in crystalline domains. | Visualizes the fundamental building blocks of the material and the porous network within the hydrated structure. nih.govmolaid.com |

X-ray Diffraction (XRD) is the definitive method for determining whether this compound is amorphous or contains crystalline domains. semineral.es The resulting diffraction pattern is a direct consequence of the atomic arrangement.

Amorphous this compound lacks long-range atomic order, resulting in a characteristic XRD pattern with a very broad, diffuse hump, often centered around 22° 2θ for Cu Kα radiation. list.lu This contrasts sharply with crystalline forms of silicon dioxide, such as quartz or cristobalite, which produce a series of well-defined, sharp diffraction peaks at specific angles corresponding to their ordered crystal lattice planes. list.lu Therefore, XRD analysis can rapidly identify the nature of the material and is used to quantify the degree of crystallinity by comparing the integrated areas of crystalline peaks to the amorphous halo. mdpi.comsemineral.es

| Phase | Atomic Structure | Characteristic XRD Pattern |

| Amorphous this compound | Disordered, no long-range periodicity. | A single, broad, diffuse scattering halo (e.g., ~15-30° 2θ). list.lu |

| Crystalline Silica (e.g., Quartz) | Ordered, periodic crystal lattice. | A series of sharp, intense diffraction peaks at specific 2θ angles. list.lu |

Particle Size and Distribution Analysis in Colloidal Systems

The particle size and distribution of this compound, commonly referred to as colloidal silica, are critical parameters that dictate the material's performance in various applications. sympatec.com In colloidal systems, these particles exist as stable suspensions of amorphous, spherical silicon dioxide (SiO2) nanoparticles in a liquid medium. sympatec.comchalmers.se The analysis of these characteristics is essential for quality control and for tailoring the material's properties, such as uniformity, stability, and reactivity. azom.comentegris.com

Several analytical techniques are employed to determine the particle size distribution of colloidal silica. Dynamic Light Scattering (DLS) is a widely used method for analyzing the mean size and zeta potential of silica suspensions. azom.comentegris.com DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles, providing data on their hydrodynamic diameter. chalmers.se This technique is suitable for measuring particles in the nanometer range and can resolve bimodal distributions, identifying primary particles and agglomerates. sympatec.com For instance, DLS has been used to characterize colloidal silicas with mean diameters from 8 nm to 50 nm. entegris.com

Transmission Electron Microscopy (TEM) provides direct visualization of the particles, offering accurate mean particle size data for mono-dispersed samples. hanrimwon.com However, for mixed samples, the accuracy of TEM can be position-dependent, as particles may be scattered or agglomerated on the analysis grid. hanrimwon.com Other techniques like Analytical Ultracentrifugation (AUC) and Hollow Fiber Flow Field-Flow Fractionation (HF5) can also provide high-quality size distributions for broadly distributed particle systems. researchgate.net In contrast, DLS may struggle to detect smaller particles (e.g., <50 nm) in a mixture containing larger ones (e.g., 100 nm). hanrimwon.com

The particle size of commercial colloidal silica typically ranges from 1 nm to 150 nm. sympatec.comazom.comatamanchemicals.com Controlling this size is crucial; for example, smaller particles lead to a higher surface area, which enhances reactivity, a property beneficial for catalysis and adsorption. azom.comentegris.com Conversely, particles much larger than 150 nm are prone to sedimentation. atamanchemicals.com The particle size distribution is described by the Polydispersity Index (PDI), with values for colloidal silica ranging from very narrow (PDI = 0.008) to broad (PDI = 0.350). azom.comentegris.com

Table 1: Particle Size Analysis Techniques and Typical Ranges for Colloidal Silica.

| Analytical Technique | Measured Parameter | Typical Particle Size Range (nm) | Key Findings/Applications | Source(s) |

|---|---|---|---|---|

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Zeta Potential | 5 - 150 | Measures mean size and distribution width (PDI values from 0.008 to 0.350). Can resolve bimodal distributions. | sympatec.comazom.comentegris.com |

| Transmission Electron Microscopy (TEM) | Direct Particle Size | ~20 - 150 | Provides accurate mean particle size for mono-dispersed samples. Analysis can be affected by particle agglomeration. | hanrimwon.com |

| Single Particle Optical Sensing (SPOS) / AccuSizer | Particle Size Distribution (Tail End) | > 150 | Measures the tail of the distribution, detecting larger particles or agglomerates. | entegris.com |

| Analytical Ultracentrifugation (AUC) / HF5 | High-Resolution Size Distribution | Several to hundreds of nanometers | Provides high-quality size distributions for broadly distributed systems, averaging over large particle numbers. | researchgate.net |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Reaction Pathway and Transition State Analysis

Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure and reaction mechanisms of this compound at the molecular level. mdpi.com It is extensively used to model reaction pathways, identify transition states, and calculate activation energies for fundamental processes like hydrolysis and condensation, which are central to the formation of silica networks. ncsu.edunih.govnih.gov

DFT calculations have been applied to study the hydrolysis of silane (B1218182) precursors, such as SiHCl₃ to HSi(OH)₃. acs.org These studies reveal that in the gas phase, the barrier heights for hydrolysis and subsequent silanol condensation reactions are significant, typically ranging from 20 to 30 kcal/mol. acs.org The presence of hydrogen bonding in the transition state, however, can substantially lower the energy barrier for the condensation of species like HSi(OH)₃. acs.org In acidic mediums, the hydrolysis reaction involves the protonation of the alkoxide and silanol groups, making the silicon atom more electrophilic and susceptible to a backside attack by water. nih.gov DFT modeling helps to understand how factors like catalysts and solvents influence these reaction rates. tandfonline.comscispace.com For instance, DFT studies on the water-gas shift reaction show that promoters like potassium can enhance H₂O dissociation on metal surfaces by stabilizing the transition state. rsc.org

The application of DFT extends to predicting reaction outcomes and optimizing synthesis processes. mdpi.com By calculating reaction parameters and potential energy surfaces, DFT can determine the most favorable reaction pathways. nih.gov For example, in the silylation of cellulose (B213188) surfaces with methyltriethoxysilane, DFT calculations showed that while the initial hydrolysis product has the lowest grafting energy barrier, the hydrolysis product with two hydroxyl groups is ultimately more favorable for the growth of the organosilicon layer. ncsu.edu This level of insight is crucial for designing and controlling the synthesis of silica-based materials. ncsu.educolumbia.edu

Table 2: DFT-Calculated Activation Energies for Silane Reactions.

| Reaction Type | System/Conditions | Calculated Activation Energy (kcal/mol) | Computational Method/Level of Theory | Source(s) |

|---|---|---|---|---|

| Silane Hydrolysis (Gas Phase) | SiH₃Cl + H₂O | ~20-30 | Ab initio (MP2, MP4, CCSD) | acs.org |

| Silanol Condensation (Gas Phase) | SiH₃OH + SiH₃OH | ~20-30 | Ab initio (MP2, MP4, CCSD) | acs.org |

| Siloxane Bond Rupture (Acidic) | H₃Si-O-SiH₃ + H₃O⁺ | 22.0 - 23.9 (92-100 kJ/mol) | MP2/6-31G* | researchgate.net |

| Hydrolysis (Acidic Medium) | TEOS | 11 - 16 | Experimental data supported by DFT concepts | nih.gov |

| Hydrolysis (Basic Medium) | TEOS | 6 | Experimental data supported by DFT concepts | nih.gov |

Molecular Dynamics and Monte Carlo Simulations of Interfacial Phenomena

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques for investigating the complex interfacial phenomena of this compound, particularly at the silica-water boundary. researchgate.netresearchgate.netims.ac.jp These methods provide atomistic-level insights into the structure, dynamics, and reactivity of the interface that are often inaccessible to experimental techniques alone. arxiv.orgnih.gov

Reactive molecular dynamics simulations, particularly those using the ReaxFF force field, have been instrumental in studying the chemical reactions at the silica-water interface. researchgate.netpurdue.edunih.gov These simulations can capture bond formation and breaking, revealing that reactions involving the formation of surface silanol groups from reactive water and dangling bonds on a fresh silica surface can reach chemical equilibrium in approximately 250 picoseconds. researchgate.netnih.govaip.org A key finding from these simulations is the mechanism of water penetration into the silica film, which occurs via a "hydrogen hopping" process similar to the Grotthuss mechanism, rather than the diffusion of intact water molecules. researchgate.netnih.govaip.org The effective diffusion constant for this proton transfer process has been calculated to be 1.68 x 10⁻⁶ cm²/s. researchgate.netpurdue.edunih.gov

Classical MD simulations have been used to characterize the structured water layer at the silica interface. mdpi.com A calibrated force field for amorphous silica-water systems showed a distinct interfacial water layer approximately 1.2 nm thick with reduced diffusivity compared to bulk water. This structured layer is a result of persistent hydrogen-bonding networks between surface silanols and water molecules. MD simulations also reveal the polarization of water molecules near the silica surface, leading to the alignment of their dipoles and creating a significant electric potential difference (approximately 10.5 V) between the silica slab and the bulk water. researchgate.netpurdue.edunih.gov Grand Canonical Monte Carlo (GCMC) simulations, often combined with MD, are used to study adsorption phenomena, such as CO₂ uptake in hydrated silica nanopores, showing how water content affects adsorption capacity and kinetics. arxiv.org

Quantum Chemical Studies of Electronic Properties and Bonding

Quantum chemical calculations, including DFT and ab initio methods, are fundamental to understanding the electronic properties and chemical bonding of this compound and related siloxane compounds. researchgate.netchemistry.or.jp These studies provide detailed information about molecular orbitals, charge distribution, and bond strengths, which govern the material's stability and reactivity. researchgate.netkrishisanskriti.orgresearchgate.net

A key area of investigation is the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netchemrxiv.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. krishisanskriti.orgchemrxiv.org For instance, a comparative quantum chemical study on substituted chromine-3-carboxylic acids found that the molecule with a slightly larger chemical hardness value (related to the HOMO-LUMO gap) was more stable. krishisanskriti.org These calculations can also predict various molecular parameters such as ionization potential, electron affinity, global hardness, and electronegativity. krishisanskriti.orgresearchgate.net

Quantum chemical studies have also been employed to investigate the strength and rupture of the fundamental siloxane (Si-O-Si) bond. researchgate.net Calculations at the wB97X-D3/def2-TZVP level of theory were used to model the linear tensile deformation of a siloxane bond in the presence of various adsorbates (e.g., OH⁻, H₂O, H₃O⁺). researchgate.net The results demonstrated that the strength of the siloxane bond decreases as the nucleophilicity of the adsorbate increases, an effect explained by the adsorbate-induced redistribution of electron density. researchgate.net Such studies are crucial for understanding the degradation mechanisms of silica-based materials in different chemical environments. researchgate.net

Table 3: Calculated Electronic Properties of Related Molecules from Quantum Chemical Studies.

| Molecule/System | Property | Calculated Value (eV) | Computational Method/Basis Set | Source(s) |

|---|---|---|---|---|

| 6,8-Dichloro-2-oxo-2H-chromine-3-carboxylic acid (COCCA) | HOMO-LUMO Gap (ΔE) | 4.10 | B3LYP/6-311++G(d,p) | krishisanskriti.org |

| Chemical Hardness (η) | 2.05 | |||

| Global Softness (S) | 0.243 eV⁻¹ | |||

| 6,8-Dibromo-2-oxo-2H-chromine-3-carboxylic acid (BOCCA) | HOMO-LUMO Gap (ΔE) | 3.94 | B3LYP/6-311++G(d,p) | krishisanskriti.org |

| Chemical Hardness (η) | 1.97 | |||

| Global Softness (S) | 0.253 eV⁻¹ | |||

| Resveratrol-4 (Novel Ligand) | HOMO-LUMO Gap (ΔE) | 4.24497 | B3LYP/6-31G(d,p) | chemrxiv.org |

Surface and Colloidal Chemistry of Dioxosilane Hydrate Systems

Colloidal Stability and Aggregation Phenomena

The stability of a dioxosilane hydrate (B1144303) dispersion refers to its ability to resist aggregation or settling of particles. This stability is primarily determined by the balance of interparticle forces. The classical Derjaguin-Landau-Verwey-Overbeek (DLVO) theory is the fundamental framework for understanding these interactions, which considers the sum of van der Waals attractive forces and electrostatic repulsive forces. upc.edursc.org

Electrostatic stabilization is a key mechanism preventing dioxosilane hydrate particles from aggregating. mdpi.com In aqueous media, the surface of the silica (B1680970) particles possesses silanol (B1196071) groups (Si-OH) that can ionize, leading to a surface charge. The extent of this charge is highly dependent on the pH of the medium. This surface charge creates a diffuse layer of counter-ions from the surrounding solution, forming an electrical double layer (EDL). When two particles approach each other, their EDLs overlap, resulting in a repulsive force that prevents them from coming into close contact and adhering due to van der Waals forces. mdpi.comcost.eu

The Zeta Potential (ζ) is a critical measure of the magnitude of this electrostatic repulsion and is a primary indicator of colloidal stability. mdpi.comrsc.org It represents the electrical potential at the boundary of the hydrodynamic shear plane, which is the interface between the ions strongly bound to the particle surface and the bulk dispersant. mdpi.com A high absolute zeta potential (typically > |30| mV) signifies strong interparticle repulsion and a stable, dispersed colloid. mdpi.com Conversely, a zeta potential near zero indicates a lack of repulsion, leading to rapid particle aggregation and instability. mdpi.com

For standard this compound (colloidal silica), the surface is typically anionic (negatively charged) at neutral to alkaline pH, with an isoelectric point (the pH at which the zeta potential is zero) around pH 2-3. rsc.org As the pH increases above the isoelectric point, the silanol groups deprotonate (Si-OH → SiO⁻ + H⁺), increasing the negative surface charge and, consequently, the absolute value of the zeta potential. rsc.org For instance, at pH 9, the zeta potential of unmodified silica nanoparticles can be around -45 mV, indicating good electrostatic stabilization. researchgate.net

| pH | Typical Zeta Potential (mV) for Unmodified this compound | Colloidal Stability |

|---|---|---|

| 2.5 | ~ 0 | Unstable (Aggregation at Isoelectric Point) |

| 4.0 | -15 | Low Stability |

| 6.0 | -30 | Moderate to Good Stability |

| 8.0 | -40 | Good Stability |

| 10.0 | -55 | Very Good Stability |

This interactive table demonstrates the typical relationship between pH and zeta potential for unmodified this compound colloids. Data is synthesized from general findings in the cited literature. cost.eursc.org

The kinetics of aggregation in this compound systems are profoundly influenced by both pH and the concentration of electrolytes.

Role of pH: As established, pH governs the surface charge and zeta potential of the silica particles. nih.gov At pH values far from the isoelectric point (e.g., pH > 8), the high negative surface charge results in strong electrostatic repulsion, leading to very slow or negligible aggregation. acs.org As the pH approaches the isoelectric point (~pH 2-3), the repulsive barrier diminishes, and aggregation becomes rapid. rsc.org Studies have shown that the colloidal stability of oxidized multiwalled carbon nanotubes, which also rely on surface charge for dispersion, increases significantly with increasing pH, a principle that applies directly to this compound. nih.gov

Role of Electrolyte Concentration: The addition of electrolytes (salts) introduces ions into the dispersion, which can screen the surface charge of the particles. These ions compress the electrical double layer, reducing the range and magnitude of the repulsive forces. cost.euresearchgate.net As the electrolyte concentration increases, the repulsive energy barrier that prevents aggregation is lowered. researchgate.net

The Critical Coagulation Concentration (CCC) is the electrolyte concentration at which the repulsive barrier is completely suppressed, and aggregation becomes a rapid, diffusion-controlled process. inoe.roencyclopedia.pub The effectiveness of an electrolyte in causing aggregation is strongly dependent on the valence of the counter-ion (the ion with the opposite charge to the particle surface). According to the Schulze-Hardy rule, the coagulating power of an ion increases dramatically with its valence. For negatively charged this compound particles, a divalent cation like Ca²⁺ is a much more effective coagulant than a monovalent cation like Na⁺, meaning it will have a significantly lower CCC value. inoe.roencyclopedia.pub For example, in studies on montmorillonite (B579905) colloids, the CCC for CaCl₂ was found to be approximately two orders of magnitude lower than that for NaCl. encyclopedia.pub

| Electrolyte | Counter-ion | Valence | Relative Critical Coagulation Concentration (CCC) |

|---|---|---|---|

| NaCl | Na⁺ | 1+ | High |

| KCl | K⁺ | 1+ | High |

| MgCl₂ | Mg²⁺ | 2+ | Intermediate |

| CaCl₂ | Ca²⁺ | 2+ | Low |

| AlCl₃ | Al³⁺ | 3+ | Very Low |

This interactive table illustrates the qualitative effect of electrolyte type and counter-ion valence on the Critical Coagulation Concentration (CCC) for negatively charged this compound particles, based on the Schulze-Hardy rule. cost.euinoe.roencyclopedia.pub

The interaction between this compound particles in a dispersion is a combination of several forces acting over different distances.

Van der Waals Attraction: This is a universal, short-range attractive force that exists between all particles. It arises from spontaneous fluctuations in electron density. In the absence of repulsive forces, van der Waals attraction would cause all colloidal particles to aggregate. rsc.org

Electrostatic Repulsion: As detailed previously, this long-range repulsive force arises from the overlap of the electrical double layers surrounding charged particles. mdpi.com The magnitude of this repulsion is a function of surface potential, electrolyte concentration, and interparticle distance. capes.gov.br

Steric Repulsion: This repulsive force arises when polymers or other large molecules are adsorbed onto the particle surfaces. When particles approach, the adsorbed layers begin to overlap and compress, creating a strong osmotic repulsion that prevents the particle cores from getting close enough for van der Waals forces to cause aggregation. mdpi.com This mechanism is central to the function of many dispersants and surface functionalizing agents.

Born Repulsion: This is a very strong, very short-range repulsive force that occurs when the electron clouds of the atoms of two particles begin to overlap, preventing their ultimate coalescence.

Role of pH and Electrolyte Concentration on Aggregation Kinetics

Interfacial Engineering and Surface Functionalization

The surface of this compound particles, rich in silanol groups, provides a versatile platform for chemical modification. Interfacial engineering allows for the precise control of particle properties to meet the demands of specific applications.

The native surface of this compound is hydrophilic due to the presence of silanol groups. wikipedia.org While beneficial for stability in aqueous systems, many applications require control over the surface wettability, often necessitating an increase in hydrophobicity.

This is typically achieved by reacting the surface silanol groups with organosilanes. chalmers.seresearchgate.net Silane (B1218182) coupling agents, such as alkyltriethoxysilanes or chlorosilanes, can be grafted onto the silica surface. encyclopedia.pubresearchgate.net The organic functional group of the silane (e.g., a methyl, propyl, or octyl group) then forms the new outer surface of the particle, transforming it from hydrophilic to hydrophobic. chalmers.seresearchgate.net

Increasing Hydrophobicity: Treatment with agents like hexamethyldisilazane (B44280) (HMDS) or organosilanes like propyltrimethoxysilane or octadecyltrichlorosilane (B89594) replaces the hydrophilic Si-OH groups with nonpolar Si-O-Si(CH₃)₃ or Si-O-Si-R groups. inoe.roencyclopedia.pub The degree of hydrophobicity can be tuned by the choice of the alkyl chain length and the surface coverage of the modifying agent. researchgate.net Fully hydrophobic silica can be achieved, for example, by heating to high temperatures, which anneals the surface silanol groups. smolecule.com

Increasing Hydrophilicity: While already hydrophilic, the surface can be further functionalized to enhance interactions with water or other polar media. Grafting hydrophilic polymers like poly(ethylene glycol) (PEG) via a silane linker (e.g., mPEG-silane) can create a brush-like layer that enhances stability and imparts new properties. chalmers.seresearchgate.net Functionalization with carboxylate or amine groups also increases the hydrophilic character and introduces pH-responsive charge behavior. rsc.org

The change in surface character is often quantified by measuring the water contact angle on a film of the modified particles; a high contact angle (>90°) indicates a hydrophobic surface. inoe.roencyclopedia.pub

Hybrid organic-inorganic materials combine the properties of the robust inorganic this compound core with the functionality of an organic polymer or molecule. cost.eunih.gov These materials are synthesized by integrating surface-modified silica nanoparticles into a polymer matrix or by initiating polymerization from the particle surface.

The key to creating these hybrids is ensuring compatibility between the inorganic particle and the organic matrix. This is almost always achieved through the use of silane coupling agents that can covalently bond to the silica surface on one end and interact or co-polymerize with the matrix on the other. upc.educapes.gov.br For example, 3-methacryloxypropyl trimethoxysilane (B1233946) (MPTMS) has a trimethoxysilane group that reacts with the silica surface and a methacrylate (B99206) group that can participate in the polymerization of an acrylic resin. capes.gov.brscientific.net

Common methods for preparing these hybrid materials include:

Sol-Gel Process: Co-condensation of a silicon alkoxide (like tetraethoxysilane, TEOS) with an organo-functional silane can create hybrid particles in a single step. rsc.orgnih.gov

Blending/Compounding: Surface-modified this compound nanoparticles are dispersed into a polymer solution or melt. upc.edunih.gov Homogeneous dispersion is critical and relies on the successful surface modification to prevent particle agglomeration within the matrix. nih.gov

In-situ Polymerization: Polymerization is initiated in a solution containing the functionalized nanoparticles, causing the polymer to grow around and potentially from the particles.

These hybrid materials exhibit synergistic properties. The silica core enhances thermal stability, mechanical strength, and can reduce the refractive index, while the organic component provides processability, flexibility, and specific optical or chemical functionalities. capes.gov.brscientific.net Applications range from photocurable coatings and optical films to advanced nanocomposites for structural and biomedical use. mdpi.comcapes.gov.brscientific.net

Tailoring Surface Hydrophilicity and Hydrophobicity

Adsorption and Sorption Phenomena

The surface of this compound, commonly known as hydrated silica, presents a complex and reactive interface that governs its interactions with a wide array of chemical species. The presence of silanol groups (Si-OH) and siloxane bridges (Si-O-Si) on the hydrated silica surface imparts distinct adsorption characteristics. nih.gov These surface functionalities serve as primary sites for the adsorption of various molecules through mechanisms such as hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.govacs.org

Adsorption Characteristics of Various Species on Hydrated Silica Surfaces

The adsorption behavior on hydrated silica surfaces is highly dependent on the nature of the adsorbate, the properties of the silica surface, and the surrounding environmental conditions.

Organic Molecules: The adsorption of organic molecules on hydrated silica is a well-studied phenomenon. Aromatic compounds, for instance, can engage in hydrogen bonding between their pi-electron clouds and the surface silanol groups. nih.gov Studies using vibrational sum frequency generation (SFG) spectroscopy have shown that molecules like 4-picoline form weak hydrogen bonds with the silanol OH groups. osu.edu In contrast, more basic molecules such as piperidine (B6355638) can be strongly chemisorbed through protonation by the surface silanols. osu.edu

The presence of water plays a critical role in the adsorption of organic guests. For many organic molecules, hydration of the silica surface has a more significant impact on their mobility and adsorption state than temperature changes. researchgate.netacs.orgnih.gov The effect of hydration can range from complete solvation of the guest molecule to the formation of complex structures like a silica-water-guest sandwich. researchgate.netacs.orgnih.gov

Research on mesoporous silica, a form of hydrated silica with a high surface area, has provided detailed insights into these interactions. For example, the amino acid leucine (B10760876) adsorbs strongly through a specific network of hydrogen bonds, often involving co-adsorbed water molecules. researchgate.net

Heavy Metal Ions: Hydrated silica surfaces are effective at adsorbing heavy metal ions from aqueous solutions. This process is influenced by factors such as pH, initial metal ion concentration, and temperature. nih.govfrontiersin.org The adsorption of cations like Pb(II), Cd(II), Ni(II), and Cu(II) often involves the exchange of protons from the surface silanol groups. nih.govjournalssystem.com The adsorption capacity for different metal ions varies, with studies showing higher uptake for Pb(II) compared to Cd(II) on certain types of magnesium silicate (B1173343) hydrate. frontiersin.org The process can be influenced by the hydration state of the metal ions, where dehydration is sometimes a necessary step for adsorption to occur. nih.gov

Table 1: Adsorption Capacities of Various Metal Ions on Different Silica-Based Adsorbents

| Adsorbent | Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Magnesium Silicate Hydrate | Cd(II) | 59.52 | frontiersin.org |

| Magnesium Silicate Hydrate | Pb(II) | 83.33 | frontiersin.org |

| Thiol-functionalized cobalt ferrite (B1171679) magnetic mesoporous silica composite | Hg(II) | 258 | nih.gov |

| Silica-polyethyleneimine composite | Pb(II) | 5-10 | mdpi.com |

| Silica-polyethyleneimine composite | Ni(II) | 1-6 | mdpi.com |

| Iron-oxide-functionalized bio-based carbon–silica–polyethyleneimine composite | Cr(VI) | 5.76 | mdpi.com |

Biomolecules: The interaction of biomolecules, such as amino acids and DNA, with hydrated silica surfaces is of significant interest. The adsorption of single-stranded DNA (ssDNA) is driven by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions between the DNA phosphate (B84403) groups and the surface silanols. acs.org The efficiency of ssDNA adsorption is influenced by the pH of the solution and the presence of cations like Na+ and Mg2+. acs.org Computational studies have shown that amino acids can adsorb to silica surfaces, and the extent of adsorption correlates with the interaction energy between the amino acid and the surface. researchgate.net

Sorption Kinetics and Mechanisms

The rate at which adsorption occurs and the underlying mechanisms are crucial for understanding and optimizing processes involving this compound.

Kinetic Models: The kinetics of adsorption on hydrated silica are often described by pseudo-first-order and pseudo-second-order models. The pseudo-second-order kinetic model frequently provides a better fit for the adsorption of various species, including basic nitrogen-containing compounds from oils and heavy metal ions. frontiersin.orgtottori-u.ac.jpmdpi.com This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. For the adsorption of basic compounds from vacuum gas oil onto amorphous silica-alumina, the process was found to be controlled by kinetics rather than equilibrium, with the rate being well-described by a pseudo-second-order model. tottori-u.ac.jp This indicates that the diffusion of large molecules is a key factor influencing the adsorption rate. tottori-u.ac.jp

Influence of Hydration and Diffusion: The presence of water significantly affects sorption kinetics. Studies on CO2 adsorption in hydrated silica nanopores have revealed a bimodal kinetic process. researchgate.netarxiv.org This process consists of a rapid initial uptake followed by a slower, diffusion-limited adsorption phase, which becomes more prominent at higher hydration levels. researchgate.netarxiv.org This highlights the dual role of water as both a competitor for adsorption sites and a medium that can affect the transport of adsorbates to the surface. researchgate.netarxiv.org

The particle size of the silica adsorbent also plays a role in adsorption kinetics. Smaller particle sizes generally lead to faster adsorption rates due to the increased surface area and shorter diffusion paths. tottori-u.ac.jp For instance, in the removal of basic compounds from heavy oils, reducing the particle size of the amorphous silica-alumina adsorbent increased the adsorption rate. tottori-u.ac.jp

Adsorption Mechanisms: The mechanisms of sorption on hydrated silica surfaces are diverse and depend on the specific adsorbate-adsorbent system.

Hydrogen Bonding: This is a primary mechanism for the adsorption of many organic molecules and water itself. nih.govosu.edu The silanol groups on the silica surface act as hydrogen bond donors. nih.gov

Electrostatic Interactions: The negatively charged silica surface at neutral and high pH values attracts positively charged species, such as metal cations and cationic surfactants. nih.govacs.orgfrontiersin.org

Ion Exchange: Adsorption of metal ions often proceeds via the exchange of protons from the surface silanol groups. frontiersin.orgjournalssystem.com

Surface Complexation: Metal ions can form inner-sphere or outer-sphere complexes with the surface hydroxyl groups. frontiersin.orgjournalssystem.com

Chemisorption: In some cases, strong chemical bonds are formed between the adsorbate and the silica surface, as seen with certain organic molecules and metal ions. osu.edunih.govacs.org

Table 2: Kinetic Parameters for the Adsorption of Vanadium(V) on Silica

| Sorbent | Kinetic Model | Rate Constant | Reference |

|---|---|---|---|

| Unmodified Silica | Pseudo-second-order | - | mdpi.com |

| Modified Silica | Pseudo-second-order | - | mdpi.com |

Note: Specific rate constant values were not provided in the source material, but the study confirmed the applicability of the pseudo-second-order model.

Dioxosilane Hydrate in Catalysis Research and Catalyst Support Science

Design and Synthesis of Dioxosilane Hydrate (B1144303) as Catalyst Support

The rational design of catalysts often begins with the support material. Dioxosilane hydrate, in forms like silica (B1680970) gel or mesoporous silica, serves as an ideal foundation due to its tunable physical and chemical properties. rsc.orgmdpi.com

Immobilization of Catalytic Species on Tunable Surfaces

The surface of this compound is populated with silanol (B1196071) groups that provide active sites for anchoring catalytic species. rsc.orgacs.org This process, known as immobilization, allows for the attachment of homogeneous catalysts, such as metal complexes or organocatalysts, onto the solid support. researchgate.netacs.org The key advantage is the combination of the high efficiency and selectivity of homogeneous catalysts with the practical benefits of heterogeneous catalysts, namely easy separation from the reaction mixture and potential for recycling. beilstein-journals.org

The interaction between the catalyst and the silica surface can be a strong covalent bond or a weaker hydrogen bond. rsc.orgresearchgate.net For instance, the Hoveyda-Grubbs catalyst, used in olefin metathesis, interacts strongly with silanol-rich surfaces through hydrogen bonding. rsc.org The density of these silanol groups can be controlled, for example, by thermal treatments, which in turn influences the loading and stability of the immobilized catalyst. rsc.org Functionalization of the surface with organosilanes can also introduce specific chemical groups to tailor the binding of the catalytic species. semi.ac.cn

Precursor Role in Supported Metal Catalyst Fabrication

This compound is a fundamental precursor for creating supported metal catalysts, where catalytically active metal nanoparticles are dispersed across the support's high surface area. nih.govrsc.org The primary goal of using a support is to achieve a high and uniform dispersion of the metal, which maximizes the number of active sites available to reactants and enhances catalytic activity. rsc.org

The most common fabrication method is impregnation, where the porous silica support is saturated with a solution containing a metal salt precursor. rsc.org Subsequent drying and reduction steps convert the salt into metal nanoparticles. rsc.org The inherent properties of the this compound support, such as its surface area and pore structure, are critical as they directly influence the size, distribution, and stability of the resulting metal nanoparticles, preventing their aggregation. rsc.orgrsc.org

Catalytic Mechanisms and Reaction Kinetics on Hydrated Silica Surfaces

The chemical nature of the hydrated silica surface, particularly its acidity, plays a crucial role in catalytic mechanisms and reaction kinetics.

Role of Surface Acidity and Lewis Acid Sites in Catalysis

The silanol groups (Si-OH) on the surface of this compound confer weak Brønsted acidity (proton-donating ability). researchgate.netmpg.de While pure silica is not strongly acidic, its acidity can be significantly enhanced. researchgate.net For example, incorporating aluminum into the silica framework creates potent Brønsted acid sites, a hallmark of silica-alumina catalysts. deu.edu.trdergipark.org.tr

Furthermore, the silica surface can be engineered to feature Lewis acid sites, which are capable of accepting electron pairs. mpg.de This is often achieved by grafting metal ions or coordinatively unsaturated metal complexes onto the surface. nih.govacs.orglatrobe.edu.au These Lewis acid sites are vital for a wide array of chemical transformations. nih.gov The strength and concentration of both Brønsted and Lewis acid sites can be precisely controlled by the preparation method and the addition of different elements, allowing for the fine-tuning of catalytic performance. deu.edu.trrsc.orgresearchgate.net

Heterogeneous Catalytic Transformations Enhanced by this compound

The use of this compound as a support material enhances a variety of heterogeneous catalytic reactions due to its high surface area and the stabilizing effect it has on active catalytic species. mdpi.comscielo.org.za

Key Examples of Enhanced Catalytic Transformations:

Oxidation Reactions: Silica-supported transition metals, such as titanium and vanadium, are effective catalysts for oxidation reactions like the epoxidation of alkenes. scielo.org.zauu.nl The support helps to disperse the metal oxide species and can prevent the leaching of the active metal. scielo.org.zauu.nl

Hydroamination and Coupling Reactions: Titanium complexes supported on silica have been shown to catalyze hydroamination and multicomponent coupling reactions, sometimes outperforming their homogeneous counterparts. rsc.org

Hydrogenation Reactions: Noble metals like platinum, palladium, and rhodium supported on silica are workhorse catalysts for hydrogenating various organic compounds. nih.gov The support ensures high metal dispersion and stability.

CO₂ Conversion: Bifunctional catalysts, such as a silver catalyst on silica functionalized with imidazolium (B1220033) salt, have been developed for the efficient conversion of CO₂ into useful chemicals under ambient conditions. rsc.org

Advanced Catalytic Systems and Applications

Modern catalysis research leverages the versatility of this compound to create advanced catalytic systems with specialized functions and broad applications. kaust.edu.sa

The advent of mesoporous silica —a form of this compound with highly ordered, uniform pores (e.g., MCM-41, SBA-15)—has revolutionized the field. rsc.orgoup.com These materials offer exceptionally high surface areas and precisely controlled pore diameters, which allows them to act as "nanoreactors." catalysis.blog This structure enables size-selective catalysis, where only reactants of a specific size can enter the pores and access the active sites. nih.gov These advanced systems are crucial for applications in fine chemical synthesis, environmental remediation, and biofuel production. mdpi.comrsc.org

Interactive Data Table: Comparison of Silica-Based Catalyst Supports

| Feature | Amorphous Silica Gel | Ordered Mesoporous Silica (e.g., MCM-41, SBA-15) |

|---|---|---|

| Pore Structure | Irregular, wide size distribution | Ordered, uniform, and tunable pore size (2-50 nm) catalysis.blog |

| Surface Area | High (e.g., 250 m²/g) fishersci.no | Very High (up to 2370 m²/g) rsc.org |

| Synthesis | Typically via neutralization of sodium silicate (B1173343) or hydrolysis of silicon alkoxides. smolecule.com | Template-assisted sol-gel synthesis (e.g., using surfactants). catalysis.blog |

| Key Advantages | Low cost, widely available. | High catalyst dispersion, shape selectivity, tunable properties. rsc.orgnih.gov |

| Primary Applications | General-purpose catalyst support, chromatography. smolecule.com | Advanced catalysis, size-selective reactions, drug delivery, nanodevice templating. oup.com |

Development of Reusable and Efficient Catalysts

The quest for catalysts that are not only efficient but also reusable is a central theme in green chemistry and sustainable industrial processes. Hydrated silica, owing to its chemical inertness and robust physical structure, provides an ideal scaffold for anchoring catalytic nanoparticles, preventing their aggregation and facilitating their recovery and reuse. yingkete.com

Researchers have successfully utilized silica-based materials as supports for a variety of metal catalysts. For instance, palladium (Pd) supported on silica aerogels has demonstrated high activity and stability in C-C coupling reactions, such as the Heck reaction. rsc.org These catalysts could be reused multiple times without a significant loss in performance. rsc.org Similarly, palladium complexes immobilized on mesoporous silica, like MCM-41 and SBA-15, have shown excellent reusability in Suzuki-Miyaura cross-coupling reactions. rsc.org The high stability is attributed to the strong interaction between the metal complexes and the silica support, preventing the leaching of the active species. rsc.orgnih.gov

The effectiveness of these silica-supported catalysts is often linked to the method of preparation and the nature of the silica support itself. The sol-gel method, for example, allows for a fine dispersion of metal particles within the silica matrix, which contributes to the catalyst's stability. rsc.org The pore size and structure of the silica also play a critical role in the catalytic activity, influencing the mass transfer of reactants and products. yingkete.comnih.gov

Hydrated supports like sodium montmorillonite (B579905) (Na-clay) and silica gel have been employed in supported aqueous-phase catalysis (SAPC) for atom transfer radical polymerization (ATRP). acs.org The hydration layer on the support is critical for retaining the catalyst complex, allowing for its efficient recycling over numerous cycles. acs.org

Table 1: Examples of Reusable Catalysts Based on Hydrated Silica Supports

| Catalyst System | Reaction | Key Findings | Reusability |

|---|---|---|---|

| Pd/SiO₂ aerogel | Heck reaction | High activity and stability. | Reused three times without significant loss of activity. rsc.org |

| Pd(0) on silica gel | C-C coupling | Yields up to 92%. | Reused 15-16 times without significant decrease in yield. rsc.org |

| Pd(II)-SCS pincer complex on SBA-15 | Heck reaction | High stability and excellent reusability. | Reusable for at least 10 times with negligible loss in activity. rsc.org |

| Chloroindate (III) imidazolium-based IL on SBA-15 | Friedel-Crafts reaction | 100% conversion and 100% selectivity. | Reusable for over 6 reaction cycles. nih.gov |

| H₃PW₁₂@AptesSBA-15 | Acetalization of glycerol | 97% conversion and 97% selectivity. | Stable for multiple cycles. mdpi.com |

Investigations into Photocatalytic and Electrocatalytic Properties of Hydrated Silica Composites

While this compound itself is not photocatalytically active, it serves as an excellent support for photocatalytic materials like titanium dioxide (TiO₂) and other semiconductors. scirp.org The combination of silica with these materials leads to composite photocatalysts with enhanced properties.

Photocatalysis:

Titania-silica composites have been extensively studied for their photocatalytic applications, such as air and water purification. scirp.orgresearchgate.net The high surface area of silica allows for better dispersion of TiO₂ nanoparticles, increasing the number of active sites available for photocatalytic reactions. scirp.org This enhanced dispersion can lead to higher photocatalytic efficiency compared to pure TiO₂. mdpi.com

Several synergistic effects contribute to the improved performance of TiO₂/silica composites:

Increased Surface Area: Silica provides a large surface to support and disperse the TiO₂ particles, leading to a larger active surface for photocatalysis. mdpi.com

Enhanced Adsorption: The porous nature of silica can help in adsorbing pollutant molecules, bringing them in close proximity to the photocatalytic centers. scirp.org

Improved Thermal Stability: Silica can enhance the thermal stability of the composite material. scirp.org

Synergistic Electronic Effects: The interaction between TiO₂ and SiO₂ can influence the electronic properties, potentially reducing the recombination of photogenerated electron-hole pairs and thus enhancing the quantum yield of the photocatalytic process. mdpi.com

For example, TiO₂/SBA-15 nanocomposites have shown significantly higher efficiency in the degradation of nitric oxide (NO) gas compared to the commercial photocatalyst TiO₂ P-25. mdpi.com This was attributed to the smaller TiO₂ particle size, larger surface area, and good dispersion of TiO₂ on the silica matrix. mdpi.com

Electrocatalysis:

In the realm of electrocatalysis, hydrated silica composites are also showing promise. Nanocomposites of silica and single-walled carbon nanotubes (SWCNT) have been prepared and tested for their electrochemical sensing properties. scispace.com The porous silica matrix effectively prevents the aggregation of SWCNTs, leading to a high dispersion of the nanotubes on the electrode surface. scispace.com

These SWCNT@SiO₂ composites have demonstrated a significant electrocatalytic effect for the redox reactions of both organic (dopamine) and inorganic (Fe³⁺/Fe²⁺) probes. scispace.com The porous structure of the silica allows the analytes to permeate to the electrode surface, while the dispersed SWCNTs enhance the electron transfer rate, leading to improved reversibility of the redox processes. scispace.com

Furthermore, composites of silica with biopolymers like lignin (B12514952) have been investigated for their potential as electrochemical sensors. researchgate.netbibliotekanauki.pl The modification of silica surfaces with lignin can create materials with tailored electrocatalytic properties. bibliotekanauki.pl

Table 2: Research Findings on Photocatalytic and Electrocatalytic Hydrated Silica Composites

| Composite Material | Application | Key Research Findings |

|---|---|---|

| TiO₂/SBA-15 | Photocatalytic NO abatement | 40% more efficient than reference TiO₂ P-25 due to synergistic effects of smaller TiO₂ particle size, larger surface area, and better dispersion. mdpi.com |

| Titania-Silica Composites | General Photocatalysis | Increased photocatalytic efficiency and durability compared to pure titania, with lower production costs. scirp.orgresearchgate.net |

| SWCNT@SiO₂ | Electrocatalysis/Sensing | Improved reversibility for redox probes due to the electrocatalytic effect of dispersed SWCNTs within the porous silica matrix. scispace.com |

| Silica/Lignin Biocomposites | Electrochemical Sensing | Potential application as efficient electrochemical sensors. researchgate.net |

Dioxosilane Hydrate in Separation Science and Chromatography

Fundamental Principles of Separation on Hydrated Silica (B1680970)

The separation of molecules on hydrated silica is a complex process governed by a combination of interactions between the analyte, the stationary phase, and the mobile phase. The surface chemistry and physical structure of the silica particles are critical determinants of chromatographic performance.

Interaction Properties with Diverse Molecules in Chromatographic Systems

The surface of hydrated silica is rich in silanol (B1196071) groups (Si-OH), which are hydrophilic and can engage in hydrogen bonding with polar analytes. chromatographytoday.com This makes unmodified silica gel a polar stationary phase, suitable for normal-phase chromatography where non-polar analytes are separated using a non-polar mobile phase. jksilicas.com The retention of polar compounds on silica is influenced by the number and accessibility of these silanol groups. The presence of a layer of water molecules on the silica surface, inherent to its hydrated form, further modulates these interactions. rsc.org

In addition to hydrogen bonding, other intermolecular forces contribute to the separation process, including:

Van der Waals forces: These are weak, short-range interactions that occur between all molecules and become more significant for larger molecules.